

# Molecular weight and structure of Fluticasone furoate-d5

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## Compound of Interest

Compound Name: *Fluticasone furoate-d5*

Cat. No.: *B14850557*

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## An In-depth Technical Guide to **Fluticasone Furoate-d5**

This technical guide provides a comprehensive overview of the molecular characteristics, structure, and analytical methodologies related to **Fluticasone furoate-d5**. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis.

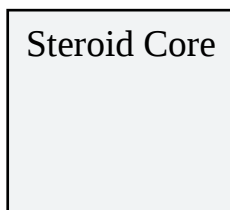
## Physicochemical Properties

**Fluticasone furoate-d5** is the deuterated analog of Fluticasone furoate, a synthetic trifluorinated corticosteroid. The inclusion of five deuterium atoms makes it a suitable internal standard for mass spectrometry-based quantification of Fluticasone furoate.

Property	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>24</sub> D <sub>5</sub> F <sub>3</sub> O <sub>6</sub> S	[1][2][3]
Molecular Weight	543.61 g/mol	[1][2][3]
Monoisotopic Mass	543.19507803 Da	[4]
XLogP3	4.8	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	10	[4]
CAS Number (Unlabeled)	397864-44-7	[2][3]

## Chemical Structure

The chemical structure of **Fluticasone furoate-d5** is provided below. The deuterium atoms are located on the furoate ring and the fluoromethyl group.



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Caption: Chemical structure of **Fluticasone furoate-d5**.

## Synthesis

The synthesis of Fluticasone furoate typically involves the esterification of 6 $\alpha$ ,9 $\alpha$ -difluoro-11 $\beta$ ,17 $\alpha$ -dihydroxy-16 $\alpha$ -methyl-3-oxoandrosta-1,4-diene-17 $\beta$ -carbothioic acid with a furoyl halide, followed by S-alkylation with a fluoromethylating agent. For the deuterated analog, **Fluticasone furoate-d5**, a deuterated furoyl chloride and/or a deuterated fluoromethylating agent would be utilized in the synthesis.

A general synthetic scheme involves:

- Activation of the 17 $\beta$ -carbothioic acid of the steroid core.
- Reaction with 2-furoyl chloride (or its deuterated analog) to form a thioanhydride intermediate.
- Reaction with bromofluoromethane (or its deuterated analog) in the presence of a base to yield Fluticasone furoate.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Quantification by LC-MS/MS

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Fluticasone furoate in biological matrices, using **Fluticasone furoate-d5** as an internal standard.[\[8\]](#)

Parameter	Description
Sample Preparation	Liquid-liquid extraction with Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40) from plasma samples. <a href="#">[8]</a> Solid-phase extraction has also been used for Fluticasone propionate. <a href="#">[9]</a>
Chromatography	Reversed-phase C18 column. <a href="#">[10]</a>
Mobile Phase	A gradient of 0.05:2:98 formic acid/methanol/water (v/v/v) as mobile phase A and methanol with 0.1% formic acid (v/v) as mobile phase B. <a href="#">[10]</a>
Ionization	Positive ion electrospray ionization (ESI). <a href="#">[8]</a> <a href="#">[10]</a>
Mass Spectrometry	Multiple Reaction Monitoring (MRM) mode. <a href="#">[9]</a>
MRM Transitions	Fluticasone furoate: m/z 539 $\rightarrow$ 293; Fluticasone furoate-d5: m/z 544 $\rightarrow$ 293. <a href="#">[8]</a>
Lower Limit of Quantification (LLOQ)	0.1 pg/mL in plasma. <a href="#">[8]</a>

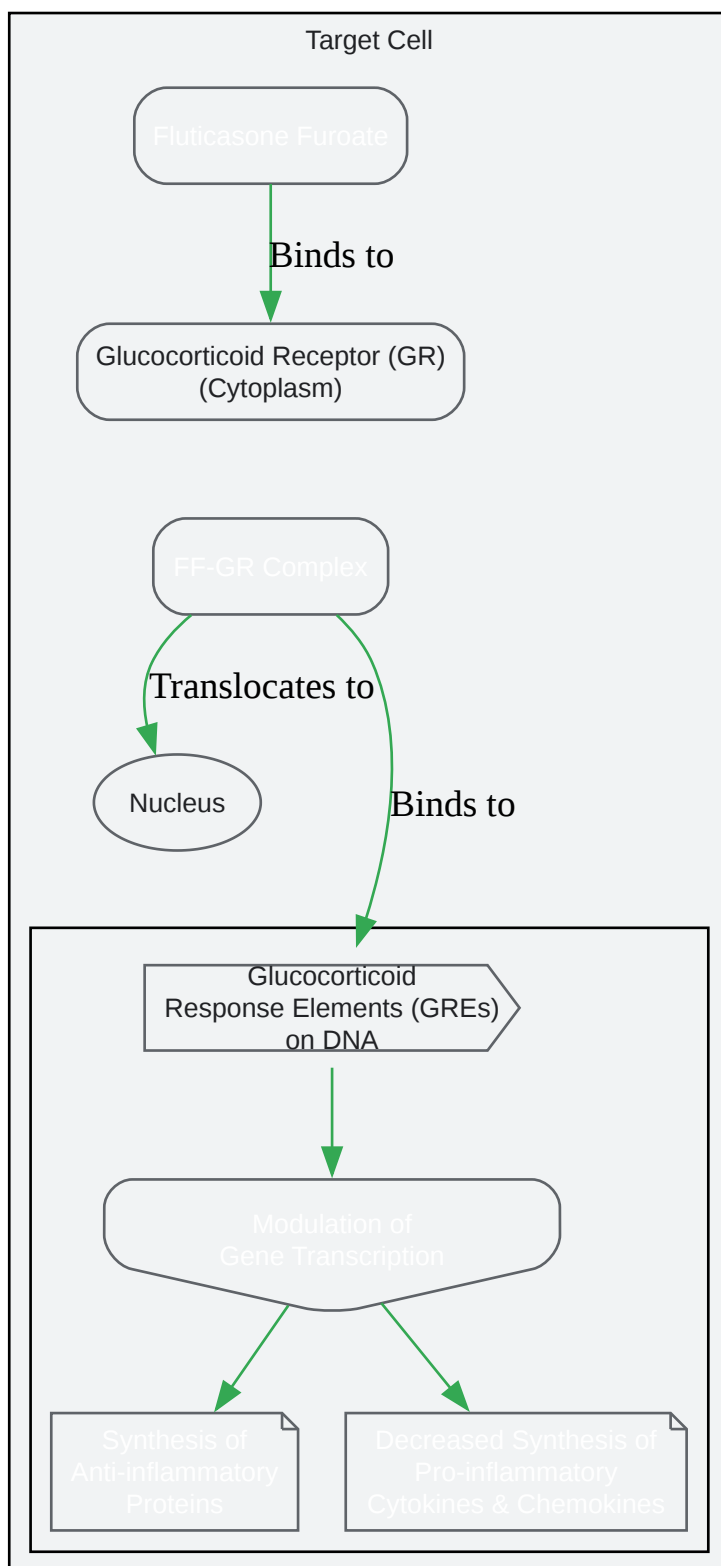
## Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is used for the purity assessment of Fluticasone furoate in bulk and dosage forms.

Parameter	Description
Column	Kromasil C18 (250 mm × 4.6 mm, 5 μm).[11]
Mobile Phase	Methanol and 0.1% orthophosphoric acid in water (80:20 v/v).[11]
Flow Rate	0.9 mL/min.[11]
Detection Wavelength	264 nm.[11]
Retention Time	Approximately 4.289 minutes.[11]

## Mechanism of Action

Fluticasone furoate is a potent anti-inflammatory corticosteroid. Its mechanism of action involves the activation of glucocorticoid receptors, which leads to the modulation of gene expression and the suppression of inflammatory pathways.[12][13][14]



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Caption: Signaling pathway of Fluticasone furoate.

Upon entering the target cell, Fluticasone furoate binds to the glucocorticoid receptor (GR) in the cytoplasm.[12][14] This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA.[12][14] This interaction modulates the transcription of various genes, leading to an increase in the synthesis of anti-inflammatory proteins and a decrease in the production of pro-inflammatory mediators like cytokines and chemokines.[12][15][16] This ultimately results in the reduction of inflammation.

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